RiPP Biosynthetic Pathway: Ribosomal Origin Versus NRPS-Derived HST Analogs
Victorin is the only known host-selective toxin from Cochliobolus spp. confirmed to be synthesized via the RiPP pathway rather than NRPS machinery. Genomic analysis revealed three precursor peptide genes (vicA1–3) with variable numbers of GLKLAF core peptide repeats, while deletion of the RiPP-associated copper amine oxidase (CAO) gene abolishes production of active victorin, confirming RiPP pathway dependence [1]. In contrast, HC-toxin biosynthesis is catalyzed by a 570-kDa NRPS enzyme (HTS1) encoded by the HTS1 gene, which is absent from victorin-producing C. victoriae and T-toxin-producing C. heterostrophus [2][3].
| Evidence Dimension | Biosynthetic pathway classification |
|---|---|
| Target Compound Data | RiPP (ribosomally synthesized and post-translationally modified peptide); 3 vicA precursor genes with GLKLAF core repeats; requires CAO enzyme for maturation |
| Comparator Or Baseline | HC-toxin: NRPS-derived; synthesized by 570-kDa HTS1 enzyme encoded by HTS1 gene. T-toxin: NRPS-derived, requires Ppt1 phosphopantetheinyl transferase for activation |
| Quantified Difference | Qualitative pathway distinction—NRPS versus RiPP. Deletion of CAO eliminates active victorin production; deletion of HTS1 eliminates HC-toxin production; ppt1 mutants lack both T-toxin and victorin but through distinct mechanisms |
| Conditions | C. victoriae FI3 strain genome assembly with long-read sequencing; genetic knockout and heterologous expression studies |
Why This Matters
This biosynthetic distinction determines the appropriate genetic tools and heterologous expression systems required for toxin production, as well as the applicable analytical methods for biosynthesis studies—researchers studying RiPP enzymology require victorin specifically, not NRPS-derived HSTs.
- [1] Kessler SC, Zhang X, McDonald MC, Gilchrist CL, Lin Z, Rightmyer A, et al. Victorin, the host-selective cyclic peptide toxin from the oat pathogen Cochliobolus victoriae, is ribosomally encoded. Proc Natl Acad Sci U S A. 2020;117(39):24243-24250. View Source
- [2] Walton JD. Host-selective toxins: agents of compatibility. Plant Cell. 1996;8(10):1723-1733. View Source
- [3] Walton JD, Panaccione DG. Host-selective toxins and disease specificity: perspectives and progress. Annu Rev Phytopathol. 1993;31:275-303. View Source
